molecular formula C18H18ClNOS B1613267 3-Chloro-3'-thiomorpholinomethyl benzophenone CAS No. 898763-03-6

3-Chloro-3'-thiomorpholinomethyl benzophenone

Cat. No. B1613267
CAS RN: 898763-03-6
M. Wt: 331.9 g/mol
InChI Key: WZUMCTAXNHBIPJ-UHFFFAOYSA-N
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Description

“3-Chloro-3’-thiomorpholinomethyl benzophenone” is a chemical compound with the CAS Number: 898763-03-6. Its molecular formula is C18H18ClNOS and it has a molecular weight of 331.87 . The IUPAC name for this compound is (3-chlorophenyl)[3-(4-thiomorpholinylmethyl)phenyl]methanone .


Molecular Structure Analysis

The InChI code for “3-Chloro-3’-thiomorpholinomethyl benzophenone” is 1S/C18H18ClNOS/c19-17-6-2-5-16(12-17)18(21)15-4-1-3-14(11-15)13-20-7-9-22-10-8-20/h1-6,11-12H,7-10,13H2 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The density of “3-Chloro-3’-thiomorpholinomethyl benzophenone” is 1.25g/cm3, and its boiling point is 489.6ºC at 760 mmHg . Unfortunately, the melting point was not available .

Scientific Research Applications

Degradation Mechanisms and Environmental Impact Benzophenone derivatives, including 3-Chloro-3'-thiomorpholinomethyl benzophenone, are of interest due to their potential environmental impact and degradation mechanisms. Studies have explored the kinetics and mechanisms of degradation in water treatment processes, highlighting the importance of understanding these compounds' behavior in aquatic environments. For example, the degradation of Benzophenone-3 (BP3), a closely related compound, was examined under chlorination and UV/chlorination reactions, revealing insights into the degradation pathways and the formation of transformation products. Such knowledge is crucial for assessing and mitigating environmental risks associated with benzophenone derivatives (Lee et al., 2020).

Photophore Applications in Biochemistry The photophore properties of benzophenone derivatives are applied in biological chemistry, bioorganic chemistry, and material science. These compounds can undergo photoinduced covalent attachment, making them useful for binding/contact site mapping, molecular target identification, proteome profiling, and bioconjugation. This versatility underscores the significant role of benzophenone derivatives in scientific research, offering a broad range of applications from molecular biology to materials science (Dormán et al., 2016).

Antitumor Activity The synthesis and evaluation of novel benzophenone derivatives for their antitumor activity have been a significant area of research. Certain derivatives, including those with morpholino and thiomorpholino groups, have shown potent cytotoxic activity against cancer cell lines, indicating the potential for these compounds in developing new anticancer therapies. This research highlights the therapeutic applications of benzophenone derivatives in oncology, suggesting a promising avenue for future drug development (Kumazawa et al., 1997).

Catalysis Benzophenone derivatives have also been investigated for their role in catalysis, particularly in reactions involving the conjugate addition of nucleophiles to electrophiles. The study of these reactions provides insights into the mechanisms of catalysis and the design of more efficient catalysts for organic synthesis, showcasing the chemical versatility and utility of benzophenone derivatives in facilitating various chemical transformations (van Axel Castelli et al., 2007).

properties

IUPAC Name

(3-chlorophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNOS/c19-17-6-2-5-16(12-17)18(21)15-4-1-3-14(11-15)13-20-7-9-22-10-8-20/h1-6,11-12H,7-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZUMCTAXNHBIPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10643366
Record name (3-Chlorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-3'-thiomorpholinomethyl benzophenone

CAS RN

898763-03-6
Record name (3-Chlorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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